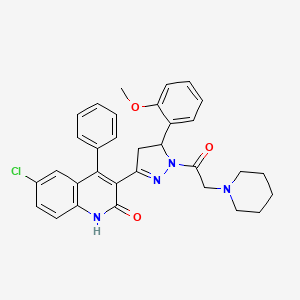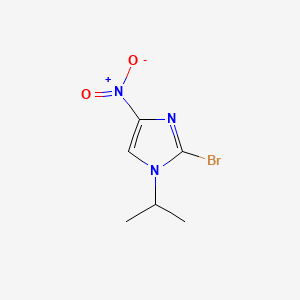
2-Bromo-1-isopropyl-4-nitro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-isopropyl-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 2-position, an isopropyl group at the 1-position, and a nitro group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isopropyl-4-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole followed by selective substitution reactions. One common method involves the dibromination of 4-nitroimidazole, followed by selective debromination using reductive deiodination strategies . The reaction conditions are generally mild and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved through a cost-effective and scalable synthesis method. The process involves the selection of appropriate starting materials and reagents to ensure high yield and purity. The use of non-proton solvents and specific bromination agents helps in achieving the desired product efficiently .
化学反应分析
Types of Reactions
2-Bromo-1-isopropyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Reduction: Formation of 2-bromo-1-isopropyl-4-amino-1H-imidazole.
Oxidation: Formation of oxidized derivatives with different functional groups.
科学研究应用
2-Bromo-1-isopropyl-4-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 2-Bromo-1-isopropyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . The bromine and isopropyl groups may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
相似化合物的比较
Similar Compounds
- 4-Bromo-1H-imidazole
- 2-Bromo-4-nitro-1H-imidazole
- 1-Isopropyl-4-nitro-1H-imidazole
Uniqueness
The presence of both a bromine atom and a nitro group makes it a versatile intermediate for various chemical transformations .
属性
分子式 |
C6H8BrN3O2 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC 名称 |
2-bromo-4-nitro-1-propan-2-ylimidazole |
InChI |
InChI=1S/C6H8BrN3O2/c1-4(2)9-3-5(10(11)12)8-6(9)7/h3-4H,1-2H3 |
InChI 键 |
URJUFHFSBFWVHD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(N=C1Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B14110400.png)
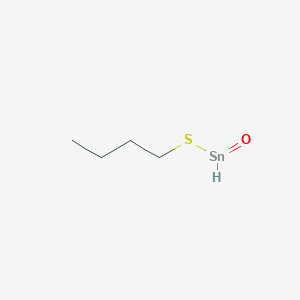
![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14110426.png)
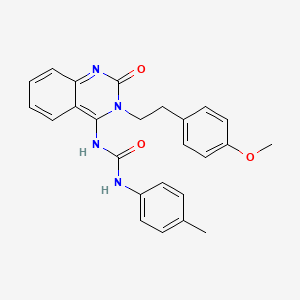
![methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B14110432.png)
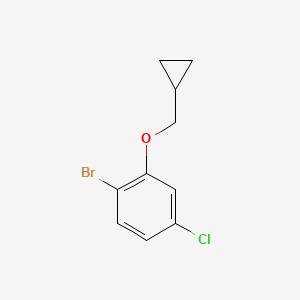
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110435.png)
![but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B14110437.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110439.png)
![2-(1H-pyrrol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14110441.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14110451.png)
![2-methyl-6-[(Z)-2-phenylethenyl]pyridine](/img/structure/B14110452.png)
![N-[(1Z)-1-(biphenyl-4-yl)ethylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B14110459.png)
